1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Overview
Description
1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a combination of furan, nitrophenyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions One common approach is to start with the preparation of the furan-2-ylmethyl sulfanyl intermediate, which is then coupled with a nitrophenyl derivative
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amino-substituted phenyl derivatives, and various substituted piperazine compounds.
Scientific Research Applications
1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to a biological response. The furan and nitrophenyl groups can interact with active sites of enzymes, while the piperazine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-{[(THIOPHEN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
- 1-(3-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Uniqueness
1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties
Properties
IUPAC Name |
1-[3-(furan-2-ylmethylsulfanyl)-4-nitrophenyl]-4-(4-methylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-17-4-7-20(8-5-17)32(28,29)24-12-10-23(11-13-24)18-6-9-21(25(26)27)22(15-18)31-16-19-3-2-14-30-19/h2-9,14-15H,10-13,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYYQQJBIFFTEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])SCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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